4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid
Overview
Description
4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid is a synthetic steroid derivative with the molecular formula C₁₈H₂₆O₄ and a molecular weight of 306.40 g/mol . This compound is known for its unique structure, which includes a seco-steroid framework, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid typically involves multiple steps, starting from a suitable steroid precursor. The process often includes oxidation, reduction, and hydrolysis reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency, cost-effectiveness, and environmental safety, adhering to industrial standards and regulations .
Chemical Reactions Analysis
Types of Reactions
4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other steroid derivatives.
Biology: Studied for its effects on cellular processes and enzyme activity.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate biochemical pathways, leading to changes in cellular functions. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid include:
- 5,17-Dioxo-3,5-seco-A-norandrostan-3-oic Acid
- Dodecahydro-3a,6-dimethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid .
Uniqueness
What sets this compound apart is its unique seco-steroid structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic acid (CAS No. 6857-88-1) is a steroid derivative notable for its complex structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique properties and effects on biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.45 g/mol. The structure features a steroid backbone with specific functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H28O4 |
Molecular Weight | 344.45 g/mol |
CAS Number | 6857-88-1 |
Purity | >95% |
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Antitumor Activity
Studies have shown that this compound possesses significant antitumor properties. It has been found to inhibit the proliferation of cancer cells in vitro and in vivo. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death.
2. Anti-inflammatory Effects
The compound demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect is beneficial in conditions characterized by chronic inflammation.
3. Hormonal Modulation
As a steroid derivative, it may influence hormonal pathways, particularly those related to androgen and estrogen receptors. This modulation can have implications for conditions like hormone-dependent cancers.
Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Antitumor Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM depending on the cell line used . The study highlighted its potential as a lead compound for further development in cancer therapy.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of this compound. In animal models of acute inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups . This suggests that the compound may serve as a therapeutic agent in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cytokine Modulation : It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Receptor Interaction : As a steroid analog, it may bind to androgen or estrogen receptors, influencing gene expression related to cell growth and differentiation.
Properties
IUPAC Name |
3-[(3aS,5aS,6R,9aR,9bS)-3a,6-dimethyl-3,7-dioxo-2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-17-9-7-13-11(12(17)4-6-15(17)20)3-5-14(19)18(13,2)10-8-16(21)22/h11-13H,3-10H2,1-2H3,(H,21,22)/t11-,12-,13-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQOAWJBIXWZRK-HHDFAXHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC(=O)C3(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC(=O)[C@]3(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551631 | |
Record name | 3-[(3aS,5aS,6R,9aR,9bS)-3a,6-Dimethyl-3,7-dioxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6857-88-1 | |
Record name | 3-[(3aS,5aS,6R,9aR,9bS)-3a,6-Dimethyl-3,7-dioxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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